molecular formula C13H20N2O4 B1663056 LB-100 CAS No. 1026680-07-8

LB-100

Numéro de catalogue: B1663056
Numéro CAS: 1026680-07-8
Poids moléculaire: 268.31 g/mol
Clé InChI: JUQMLSGOTNKJKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

LB-100 is a targeted compound with anticancer activity that is currently being explored for several applications, including cancer treatment and treatment for refractory depression . Research suggests that this compound's activity against different types of cancer in model systems results from it targeting an already genetically disturbed protein phosphatase 2A (PP2A) pathway in the cancer but not in normal cells .

Scientific Research Applications

Cancer Treatment:

  • Enhancing Drug Efficacy this compound has shown promise in enhancing the effectiveness of drugs against multidrug-resistant (MDR) cancer cells . It achieves this by reducing P-glycoprotein (P-gp) expression in MDR glioblastoma and non-small cell lung carcinoma cells (NSCLCs), which sensitizes these cells to doxorubicin (DOX) and increases its accumulation .
  • Combination Therapies this compound is being investigated in combination with other therapies, such as adavosertib (a WEE1 kinase inhibitor) and doxorubicin, to overcome MDR in cancer cells and enhance treatment efficacy . Studies have shown that this compound significantly boosts the effectiveness of adavosertib and doxorubicin after multiple applications .
  • Immunotherapy Research indicates that this compound can turn immunologically cold microsatellite stable colon cancer cells into tumors that are recognized by the immune system . This development has the potential to significantly expand the number of colon cancer patients who respond to immunotherapy . this compound is currently in ongoing clinical trials in combination with checkpoint immunotherapy for lung and ovarian cancer .
  • Neo-Antigen Generation this compound disrupts the process of RNA splicing, which generates neo-antigens in cancer cells that are presented to the immune system .
  • Glioma Treatment Studies have explored the use of this compound to enhance the antitumor efficacy of programmed cell death protein 1 (PD1) blockade in a syngeneic glioma model .
  • Chemosensitization this compound enhances daunorubicin (DNR) cytotoxicity resulting in decreased xenograft volumes and improved overall survival . this compound profoundly upregulates miR-181b-1, which directly binds to the 3′ untranslated region of B-cell lymphoma 2 (Bcl-2) mRNA leading to its translational inhibition .

Depression Treatment:

  • This compound has shown rapid amelioration of depressive symptoms in rodent models .
  • This compound targets abnormal PP2A function, which eliminates symptoms and restores normal PP2A activity .

Studies

  • A Phase 1 trial in cancer patients revealed stabilization of several types of cancer without dose-limiting toxicity, with some patients receiving this compound for several months .
  • This compound decreases cell viability through caspase activation and G2/M cell-cycle arrest .
  • Exposure to 10 μM LB100 for 12 hours reduced the activity of PP2A up to 60% in SKM-1 cells .

Mécanisme D'action

Target of Action

LB-100, also known as 2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid, primarily targets Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C) . These enzymes play a crucial role in cell growth and metabolic homeostasis .

Mode of Action

This compound acts as a catalytic inhibitor of both PP2A and PPP5C . It coordinates with the active-site catalytic metals in PPP5C . This interaction inhibits the removal of phosphate groups from proteins essential for cell cycle progression .

Biochemical Pathways

The inhibition of PP2A and PPP5C by this compound affects multiple biochemical pathways. It triggers hyper-activation of the signals responsible for the deregulated proliferation of cancer cells . This hyper-activation becomes lethal when combined with an inhibitor of the WEE1 kinase .

Pharmacokinetics

This compound is administered intravenously daily for 3 days in 21-day cycles . It is characterized by a low clearance, low volume of distribution, and a short half-life . Plasma concentrations of this compound were similar on day 1 and 3 .

Result of Action

This compound has demonstrated cytotoxic activity against cancer cells in culture and antitumor activity in animals . It has been shown to force cancer cells to give up their cancer-causing properties . Specifically, colon cancer cells that developed resistance to this compound had lost many of the features that make the cells cancerous in the first place and were unable to form tumors in experimental animal models .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown to increase the responsiveness of diverse cancers to immunotherapy . This compound promotes the production of neoantigens and cytokines, boosts T-cell proliferation, and disrupts the DNA repair mechanisms of cancer cells, potentially improving treatment outcomes .

Analyse Des Réactions Chimiques

LB-100 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Comparaison Avec Des Composés Similaires

Activité Biologique

LB-100 is a novel small molecule inhibitor of Protein Phosphatase 2A (PP2A) that has garnered attention for its potential as a therapeutic agent in cancer treatment. This compound has been shown to exhibit significant biological activity, particularly in enhancing the efficacy of chemotherapy and radiotherapy across various cancer types. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions as an inhibitor of PP2A, a serine/threonine phosphatase involved in regulating cellular processes such as cell growth, division, and apoptosis. By inhibiting PP2A, this compound alters signaling pathways that are crucial for cancer cell survival and proliferation.

Key Findings on Biological Activity

  • Cytotoxicity in Cancer Cells : this compound has demonstrated cytotoxic effects against various leukemia cell lines, including acute myeloid leukemia (AML). In vitro studies revealed that this compound decreased cell viability through apoptosis and cell cycle arrest mechanisms. The IC50 values for different cell lines were reported as follows:
    Cell LineIC50 (μM)
    Kasumi-14.38
    HL-603.36
    THP-113.46
    U9373.44
    K5627.00
    SKM-15.35
    These values indicate a potent dose-dependent cytotoxicity of this compound across multiple AML cell lines .
  • Induction of Apoptosis : Flow cytometry analysis showed that this compound significantly increased the fraction of apoptotic cells in a concentration-dependent manner. For instance, the percentage of apoptotic SKM-1 cells increased from 3.13% (control) to 65.27% at the highest concentration tested (10 μM) .
  • Cell Cycle Arrest : this compound induced G2/M phase arrest in cancer cells, which was associated with downregulation of key regulatory proteins such as CDC2 and CDC25C . This arrest is critical as it prevents cancer cells from progressing through the cell cycle, thereby enhancing the effectiveness of concurrent therapies.

Phase I Clinical Trials

This compound has undergone clinical evaluation to assess its safety and efficacy in patients with progressive solid tumors. The results indicated that this compound was well tolerated and showed promising therapeutic potential, warranting further investigation .

Combination Therapies

This compound has been studied in combination with other therapeutic agents:

  • Chemotherapy Sensitization : In preclinical models, this compound enhanced the cytotoxic effects of daunorubicin (DNR) in sAML cells by facilitating apoptosis and inhibiting cell growth .
  • Radiotherapy Enhancement : Research demonstrated that this compound increased radiosensitivity in meningioma cells by enhancing DNA double-strand breakage and inducing mitotic catastrophe .

Study on Glioblastoma

In a study involving anti-CAIX CAR-T cells against glioblastoma, this compound was shown to enhance anti-tumor efficacy both in vitro and in vivo. Mice receiving both CAR-T treatment and this compound exhibited significantly improved tumor control compared to those receiving single treatments .

Study on Colon Cancer

Research indicated that this compound rewires spliceosome phosphorylation in colon cancer cells, leading to splicing alterations that may contribute to its anti-tumor activity . This finding suggests a broader mechanism of action beyond PP2A inhibition.

Propriétés

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMLSGOTNKJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LB-100
Reactant of Route 2
Reactant of Route 2
LB-100
Reactant of Route 3
LB-100
Reactant of Route 4
LB-100
Reactant of Route 5
LB-100
Reactant of Route 6
Reactant of Route 6
LB-100

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.